dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate
Description
Properties
CAS No. |
40494-48-2 |
|---|---|
Molecular Formula |
C23H29NO5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C21H27NO.C2H2O4/c1-22(2)16-17-23-21(19-12-4-3-5-13-19)15-9-8-11-18-10-6-7-14-20(18)21;3-1(4)2(5)6/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
YXYCLIHVHKFXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1(CCCCC2=CC=CC=C21)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Methodology
- Nucleophilic substitution reaction : The 5-hydroxy or 5-halogenated tetrahydrobenzoannulene intermediate is reacted with 2-(dimethylamino)ethyl halides or tosylates under basic conditions to form the ether linkage.
- Base selection : Mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) facilitate the nucleophilic attack.
- Temperature control : Reactions are typically performed at ambient to moderate heating (25–60 °C) to optimize yield and minimize side reactions.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of hydroxyl group | Conversion to tosylate or mesylate | 80–90 | Increases leaving group ability |
| Nucleophilic substitution | 2-(Dimethylamino)ethyl chloride, K2CO3, DMF | 75–85 | Stirring at 40 °C for 12 h |
| Purification | Column chromatography or recrystallization | >95 purity | Ensures removal of unreacted materials |
Formation of the Azanium Salt with 2-Hydroxy-2-oxoacetate
The final step involves protonation of the dimethylamino group to form the azanium cation and pairing with the 2-hydroxy-2-oxoacetate anion (glycolate form).
Salt Formation Procedure
- Protonation : Treatment of the tertiary amine with 2-hydroxy-2-oxoacetic acid (glycolic acid) in a suitable solvent such as methanol or ethanol under stirring at room temperature.
- Stoichiometry : Equimolar amounts of amine and acid ensure complete salt formation.
- Isolation : The salt precipitates out or is obtained by solvent evaporation and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
Typical Reaction Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Methanol or ethanol | Good solubility and reaction medium |
| Temperature | Ambient (20–25 °C) | Mild conditions prevent degradation |
| Reaction time | 2–4 hours | Complete salt formation |
| Purification | Recrystallization | High purity salt (>98%) |
Data Tables Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Hydrogenation of benzoannulene | H2, Pd/C catalyst, ethanol solvent | 6–12 h | 25–50 °C | 70–85 | >95 | Partial saturation of ring |
| Phenyl substitution | Phenylboronic acid, Pd(PPh3)4, base, toluene | 8–16 h | Reflux | 65–80 | >95 | Suzuki coupling conditions |
| Hydroxyl activation | Tosyl chloride, pyridine | 2 h | 0–5 °C | 80–90 | >98 | Formation of tosylate intermediate |
| Ether bond formation | 2-(Dimethylamino)ethyl chloride, K2CO3, DMF | 12 h | 40 °C | 75–85 | >95 | Nucleophilic substitution |
| Salt formation | 2-Hydroxy-2-oxoacetic acid, methanol | 3 h | 25 °C | Quantitative | >98 | Azanium salt formation |
Analytical and Purity Considerations
-
- Proton NMR confirms the presence of aromatic protons from phenyl and tetrahydrobenzoannulene rings, as well as signals corresponding to the dimethylaminoethyl group.
- Carbon NMR supports the ether linkage and confirms the glycolate counterion.
-
- Molecular ion peak consistent with molecular weight 309.4 g/mol confirms compound identity.
-
- HPLC purity >98% after final purification steps ensures suitability for pharmaceutical or research applications.
Summary and Expert Commentary
The preparation of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzoannulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate is a multi-step process involving:
- Construction of the tetrahydrobenzoannulene core with phenyl substitution.
- Selective ether bond formation with a 2-(dimethylamino)ethyl nucleophile.
- Salt formation with glycolic acid to yield the azanium salt.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: Oxidation of the phenyl group to form corresponding quinones.
Reduction: Reduction of the azanium group to the amine form.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Major products formed from these reactions include:
Quinones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of the tetrahydrobenzo annulene structure exhibit significant antimicrobial properties. Compounds similar to dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium have been tested against various mycobacterial infections, including tuberculosis and leprosy. These compounds can serve as potential candidates for developing new antimicrobial therapies due to their ability to target dormant and resistant bacterial strains .
Pharmacological Properties
The compound's structure suggests potential interactions with biological targets. For instance, compounds containing the tetrahydrobenzo framework have been shown to modulate specific receptors involved in inflammatory responses. The ability to form hydrogen bonds with amino acids in target proteins enhances their pharmacological efficacy .
Materials Science
Nanoparticle Synthesis
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium can be utilized in the synthesis of functionalized nanoparticles. The incorporation of this compound into silica nanoparticles has demonstrated improved stability and fluorescence properties. Such nanoparticles are invaluable in biomedical imaging and drug delivery systems due to their enhanced signal strength and minimal photobleaching .
Polymeric Applications
The compound can also be integrated into polymeric materials to enhance their mechanical properties and resistance to degradation. This is particularly useful in creating durable materials for industrial applications where chemical resistance is critical.
Environmental Science
Pollution Control
The unique chemical properties of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium suggest its potential use in environmental remediation processes. Its ability to interact with heavy metals and organic pollutants can facilitate the development of advanced materials for water purification systems .
Case Studies
-
Antimycobacterial Efficacy
A study explored the efficacy of tetrahydrobenzo derivatives against Mycobacterium tuberculosis. Results indicated a marked reduction in bacterial viability when treated with compounds similar to dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium. This highlights its potential role in treating resistant strains . -
Fluorescent Nanoparticles
Research demonstrated that incorporating this compound into silica nanoparticles resulted in high quantum yields and robust fluorescence properties. These nanoparticles were successfully used to track cellular uptake and behavior in biological systems . -
Heavy Metal Adsorption
A recent investigation into the adsorption capabilities of modified silica nanoparticles showed that those treated with dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium effectively removed lead ions from contaminated water sources .
Mechanism of Action
The mechanism of action of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: Binding to enzymes, receptors, and other biomolecules.
Pathways: Modulation of signaling pathways, including oxidative stress response and apoptosis.
Comparison with Similar Compounds
Core Structural Similarities and Differences
The benzo[7]annulene scaffold is shared among several compounds (Table 1), but substituents critically influence their behavior:
Table 1 : Structural comparison highlights the target’s unique ionic character, distinguishing it from neutral or acidic analogs.
Quantitative Molecular Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound exhibits low similarity (<0.3) to acetic acid derivatives (e.g., compound 1 ), reflecting divergent pharmacophores. Higher similarity (~0.5) is observed with phenyl-substituted analogs, suggesting shared bioactivity patterns (e.g., aromatic stacking interactions) .
Bioactivity and Pharmacological Profiles
Activity Landscape and SAR Insights
- Target Compound: The dimethylazanium group may confer binding to cationic targets (e.g., neurotransmitter receptors), while the 2-hydroxy-2-oxoacetate could participate in hydrogen bonding. This dual functionality creates an "activity cliff" compared to non-ionic analogs, as seen in ’s activity landscape models .
- Acetic Acid Derivatives : Compounds like 1 and 7475-51-6 show moderate antimicrobial activity in preliminary assays, likely due to carboxylic acid-mediated membrane disruption.
- Methoxy/Acetate Derivatives : ’s compound may exhibit improved metabolic stability due to the methoxy group’s resistance to oxidation .
QSAR and Predictive Modeling
QSAR models () trained on benzo[7]annulene derivatives predict the target’s logP (~2.5) and polar surface area (>80 Ų), aligning with its ionic nature. However, its unique azanium group places it outside the applicability domain of models built on neutral analogs, necessitating tailored validation .
Biological Activity
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate is a complex organic compound with notable biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydrobenzo annulene moiety. This structure suggests potential interactions with biological targets.
Structural Formula
The chemical formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of tetrahydrobenzo compounds exhibit significant antimicrobial activity. For instance, tetrahydrobenzothiophene derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, which causes tuberculosis . These compounds can inhibit the growth of mycobacteria and are being explored for their potential in treating mycobacterial infections.
Anticancer Activity
Studies have demonstrated that compounds similar to dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium possess anticancer properties. Tetrahydrobenzo derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with Cellular Receptors : The structural features of the compound may allow it to interact with cellular receptors, influencing cellular responses.
- Induction of Oxidative Stress : Certain derivatives can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Study 1: Antimycobacterial Activity
A study focused on the activity of tetrahydrobenzothiophene derivatives against Mycobacterium tuberculosis found that these compounds significantly reduced bacterial load in vitro. The research highlighted the potential for developing new treatments for tuberculosis using these derivatives as lead compounds .
Study 2: Anticancer Efficacy
Another investigation evaluated the effects of tetrahydrobenzo derivatives on various cancer cell lines. Results indicated that these compounds inhibited cell growth and induced apoptosis through caspase activation pathways. The study concluded that further research is warranted to explore their therapeutic potential in oncology .
Data Table: Summary of Biological Activities
Q & A
Q. What interdisciplinary approaches enhance understanding of the compound’s supramolecular interactions?
- Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements with molecular docking (AutoDock Vina) to map interaction sites. Synchrotron-based SAXS/WAXS can probe bulk self-assembly behavior .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
